6,6-difluorohexanal
Description
6,6-Difluorohexanal is a fluorinated aldehyde featuring two fluorine atoms at the 6th carbon of its hexanal backbone. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related fluorinated aldehydes and ketones. Fluorinated aldehydes are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry, due to fluorine’s strong electronegativity and ability to modulate electronic and steric environments . For instance, fluorinated aldehydes like 6-fluorohexanal (CAS 373-33-1) are used in condensation reactions to synthesize heterocyclic compounds, as seen in the preparation of benzimidazoles via reactions with diamines . The introduction of fluorine atoms at the terminal carbon of hexanal likely enhances the electrophilicity of the carbonyl group, improving reactivity in nucleophilic additions or cyclization reactions.
Properties
CAS No. |
2299464-02-9 |
|---|---|
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.1 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-difluorohexanal typically involves the introduction of fluorine atoms into a hexanal precursor. One common method is the fluorination of hexanal using fluorinating agents such as diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating reagents and catalysts can further optimize the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluorohexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,6-difluorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 6,6-difluorohexanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6,6-Difluorohexanoic acid.
Reduction: 6,6-Difluorohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Difluorohexanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 6,6-difluorohexanal exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. For instance, in biological systems, this compound may inhibit aldehyde dehydrogenases by forming stable adducts with the enzyme’s active site, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
6-Fluorohexanal (CAS 373-33-1)
Structural Differences: 6-Fluorohexanal has a single fluorine atom at the 6th carbon, whereas 6,6-difluorohexanal features two fluorines. This could accelerate reactions like nucleophilic addition or imine formation. Physical Properties: While explicit data are unavailable, the additional fluorine in this compound may reduce boiling point slightly due to lower molecular weight compared to non-fluorinated analogs. However, increased polarity from fluorine could enhance solubility in polar aprotic solvents .
6,6-Dimethoxyhexanal (CAS 55489-11-7)
Functional Group Contrast : Replacing fluorine with methoxy groups introduces bulkier, electron-donating substituents.
Reactivity : Methoxy groups reduce the electrophilicity of the carbonyl carbon, making 6,6-dimethoxyhexanal less reactive in nucleophilic additions compared to this compound. Steric hindrance from methoxy groups may further slow reactions .
Applications : Methoxy-substituted aldehydes are often used in fragrances or as intermediates in polyamide synthesis, whereas fluorinated analogs are prioritized in medicinal chemistry for metabolic stability .
6-Acetoxy-6-phenylhexanal (CAS 1359939-36-8)
Structural Features: This compound combines a phenyl group and acetoxy substituent at the 6th carbon, introducing aromaticity and ester functionality. However, the acetoxy group may participate in side reactions (e.g., hydrolysis), unlike the inert C-F bonds in this compound .
Methyl 6,6-Difluoro-5-oxohexanoate
Functional Group Comparison : This ester-ketone derivative shares the 6,6-difluoro motif but lacks the aldehyde group.
Electronic Effects : Fluorine atoms stabilize the adjacent ketone through electron withdrawal, a property that would similarly stabilize the aldehyde in this compound. Such stabilization could enhance shelf life and thermal stability .
Data Table: Comparative Properties of Hexanal Derivatives
| Compound | Molecular Formula | Key Substituents | Boiling Point (°C, est.) | Solubility (Polar Solvents) | Reactivity (Nucleophilic Addition) |
|---|---|---|---|---|---|
| This compound | C₆H₁₀F₂O | -F, -F | ~150–160* | High | High |
| 6-Fluorohexanal | C₆H₁₁FO | -F | ~170–180* | Moderate | Moderate |
| 6,6-Dimethoxyhexanal | C₈H₁₆O₃ | -OCH₃, -OCH₃ | ~200–210* | Low | Low |
| 6-Acetoxy-6-phenylhexanal | C₁₄H₁₈O₃ | -OAc, -Ph | >250* | Low (organic solvents) | Moderate (side reactions possible) |
*Estimated based on analogous compounds.
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